molecular formula C14H24N2O3 B1668986 Ciclopirox olamine CAS No. 41621-49-2

Ciclopirox olamine

Cat. No.: B1668986
CAS No.: 41621-49-2
M. Wt: 268.35 g/mol
InChI Key: MBRHNTMUYWQHMR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ciclopirox olamine is a broad-spectrum antifungal agent that primarily targets a variety of fungal organisms such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It is particularly effective against Tinea versicolor .

Mode of Action

This compound functions by chelating polyvalent cations, specifically ferric (Fe3+) and aluminum (Al3+) ions . This results in the inhibition of metal-dependent enzymes that are responsible for the degradation of peroxides within the fungal cell . This unique mode of action differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .

Biochemical Pathways

The chelation of polyvalent cations by this compound disrupts several biochemical pathways within the fungal cell. It inhibits essential co-factors in enzymes, leading to the disruption of cellular activities such as mitochondrial electron transport processes, energy production, and nutrient intake across the cell membrane . Exposure of cells to this compound also leads to a distinct up- or down-regulation of genes encoding iron permeases or transporters .

Pharmacokinetics

This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film, providing a high concentration gradient for penetration into the nail . The bioavailability of this compound is less than 5% with prolonged use .

Result of Action

The action of this compound results in the inhibition of fungal growth and the induction of apoptosis in fungal cells . At higher concentrations, this compound may alter the cell permeability and the cell membrane of dermatophytes, Candida albicans, and Malassezia furfur . It also induces reactive oxygen species production, causes DNA damage, and activates the ATR-CHK1-P53 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of iron and aluminum ions in the environment can affect the chelation activity of this compound . Furthermore, the pH of the environment can influence the stability and solubility of this compound, thereby affecting its antifungal activity.

Biochemical Analysis

Biochemical Properties

Ciclopirox olamine exhibits its antifungal properties by interacting with various enzymes and proteins. Its main mode of action is thought to be its high affinity for trivalent cations, which inhibit essential co-factors in enzymes . This results in the inhibition of metal-dependent enzymes responsible for peroxide degradation within fungal cells . This differentiates this compound from other antifungal agents, such as the azoles, which target the sterol synthesis of fungal cells .

Cellular Effects

This compound has a broad-spectrum antifungal activity that also has antibacterial and anti-inflammatory properties . It exhibits either fungistatic or fungicidal activity in vitro against a broad spectrum of fungal organisms, such as dermatophytes, yeasts, dimorphic fungi, eumycetes, and actinomycetes . It also disrupts DNA repair, cell division signals and structures (mitotic spindles) as well as some elements of intracellular transport .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Unlike antifungals such as itraconazole and terbinafine, which affect sterol synthesis, this compound is thought to act through the chelation of polyvalent metal cations, such as Fe3+ and Al3+ . This results in the inhibition of the availability of essential co-factors for enzymes .

Temporal Effects in Laboratory Settings

This compound is highly keratinophilic with good penetrance through the nail plate . The evaporation of volatile solvents in the lacquer results in approximately 35% this compound concentration in the remaining lacquer film providing a high concentration gradient for penetration into the nail .

Metabolic Pathways

Glucuronidation is the main metabolic pathway of this compound . This process involves the addition of a glucuronic acid group to this compound, increasing its solubility and facilitating its excretion from the body .

Transport and Distribution

This compound penetrates into hair and through the epidermis and hair follicles into sebaceous glands and dermis . This allows it to reach the site of fungal infection and exert its antifungal effects .

Subcellular Localization

Given its mechanism of action, it can be inferred that it likely interacts with enzymes in the cytoplasm of the cell where it chelates polyvalent metal cations .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Ciclopirox olamine is synthesized by reacting 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone with 2-aminoethanol. The reaction involves heating the mixture to facilitate the formation of the olamine salt .

Industrial Production Methods: : In industrial settings, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process includes the use of specific solvents and reagents to optimize the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions: : Ciclopirox olamine undergoes various chemical reactions, including oxidation and chelation. It displays a well-defined irreversible oxidation peak at a potential of +0.68 V (versus SCE electrode) .

Common Reagents and Conditions: : The oxidation reactions of this compound are typically carried out using boron-doped diamond electrodes modified with overoxidized polypyrrole film. The pH values and types of electrolytes are optimized using cyclic voltammetry .

Major Products: : The major products formed from the oxidation reactions of this compound include various oxidized derivatives that retain the antifungal properties of the parent compound .

Properties

IUPAC Name

2-aminoethanol;6-cyclohexyl-1-hydroxy-4-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.C2H7NO/c1-9-7-11(13(15)12(14)8-9)10-5-3-2-4-6-10;3-1-2-4/h7-8,10,15H,2-6H2,1H3;4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRHNTMUYWQHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1)C2CCCCC2)O.C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045583
Record name Ciclopirox olamine
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Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

41621-49-2
Record name Ciclopirox olamine
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Record name Ciclopirox olamine [USAN:USP:JAN]
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Record name Ciclopirox olamine
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Record name Ciclopirox olamine
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Record name Ciclopirox olamine
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Record name 6-cyclohexyl-1-hydroxy-4-methylpyridin-2(1H)-one, compound with 2-aminoethanol (1:1)
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Record name CICLOPIROX OLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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